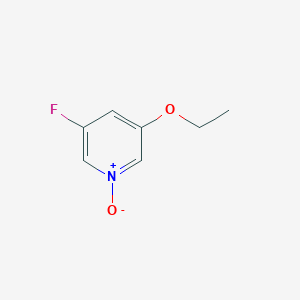

3-Ethoxy-5-fluoropyridine 1-oxide

Beschreibung

Eigenschaften

Molekularformel |

C7H8FNO2 |

|---|---|

Molekulargewicht |

157.14g/mol |

IUPAC-Name |

3-ethoxy-5-fluoro-1-oxidopyridin-1-ium |

InChI |

InChI=1S/C7H8FNO2/c1-2-11-7-3-6(8)4-9(10)5-7/h3-5H,2H2,1H3 |

InChI-Schlüssel |

CDYYDUXOWVHKAB-UHFFFAOYSA-N |

SMILES |

CCOC1=CC(=C[N+](=C1)[O-])F |

Kanonische SMILES |

CCOC1=CC(=C[N+](=C1)[O-])F |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

a. Substituent Effects on Reactivity and Stability

The table below compares 3-ethoxy-5-fluoropyridine 1-oxide with structurally related pyridine 1-oxide derivatives:

Key Observations :

- Fluorine vs. Nitro Groups : The 5-fluorine in this compound provides moderate electron-withdrawing effects compared to the strongly electron-withdrawing nitro group in 4-nitro-pyridine 1-oxide. This difference reduces the former’s toxicity and oxidative instability, as nitro groups are prone to explosive decomposition .

- Ethoxy vs.

Optimization Challenges :

- highlights the importance of solvent and peroxide selection in pyridine 1-oxide oxidations. For instance, polar aprotic solvents (e.g., DMF) may improve yields for ethoxy-substituted derivatives, while nonpolar solvents could favor methyl or butyl analogs .

- Fluorine’s electronegativity may necessitate higher reaction temperatures or stronger electrophiles compared to non-fluorinated analogs .

Vorbereitungsmethoden

Diazotization of 3-Ethoxy-5-aminopyridine

The amino group at position 5 is diazotized using nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (-5°C to 5°C). The diazonium intermediate is highly reactive and requires immediate fluorination to prevent decomposition.

Fluorination via Balz-Schiemann Reaction

The diazonium salt is treated with hydrofluoric acid (HF) or tetrafluoroboric acid (HBF₄) to yield 3-ethoxy-5-fluoropyridine . This step typically achieves yields of 70–85% under controlled conditions (30–70°C, 30–60 minutes).

Oxidation to 1-Oxide

The final step involves oxidizing the pyridine ring using hydrogen peroxide (H₂O₂) in acetic acid or meta-chloroperbenzoic acid (mCPBA) in dichloromethane. For example, stirring 3-ethoxy-5-fluoropyridine with 30% H₂O₂ at 60°C for 12 hours produces the 1-oxide derivative with 65–75% yield.

An alternative route leverages halogenated intermediates for ethoxy group introduction, as seen in the synthesis of 2-bromo-5-fluoro-6-picoline.

Bromination of 5-Fluoropyridine 1-Oxide

Direct bromination of 5-fluoropyridine 1-oxide using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., FeBr₃) selectively substitutes position 3, yielding 3-bromo-5-fluoropyridine 1-oxide .

Nucleophilic Substitution with Ethoxide

The bromine atom is replaced via reaction with sodium ethoxide (NaOEt) in dimethylformamide (DMF) at 80–100°C. This SNAr (nucleophilic aromatic substitution) proceeds efficiently due to the electron-withdrawing effects of the fluorine and N-oxide groups, affording This compound in 60–75% yield.

Direct Oxidation of 3-Ethoxy-5-fluoropyridine

For substrates where the N-oxide group is introduced late-stage, pre-functionalized pyridines are oxidized under mild conditions.

Synthesis of 3-Ethoxy-5-fluoropyridine

Starting from 3-hydroxy-5-fluoropyridine , ethylation is achieved using ethyl bromide (EtBr) and potassium carbonate (K₂CO₃) in acetone. The hydroxyl group at position 3 is replaced with ethoxy, yielding 3-ethoxy-5-fluoropyridine (85–90% yield).

Selective Oxidation to 1-Oxide

Oxidation with mCPBA in dichloromethane (20–25°C, 6–8 hours) selectively forms the N-oxide without disturbing the ethoxy or fluorine substituents. This method avoids over-oxidation and achieves 70–80% isolated yield.

Comparative Analysis of Methods

Industrial-Scale Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.